molecular formula C11H12N2O4 B11875395 7-Ethoxy-6-methoxyquinazoline-2,4(1H,3H)-dione CAS No. 62484-17-7

7-Ethoxy-6-methoxyquinazoline-2,4(1H,3H)-dione

Cat. No.: B11875395
CAS No.: 62484-17-7
M. Wt: 236.22 g/mol
InChI Key: KQUBCUAHKKEJGX-UHFFFAOYSA-N
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Description

7-Ethoxy-6-methoxyquinazoline-2,4(1H,3H)-dione is a quinazoline derivative. Quinazoline compounds are known for their diverse biological activities and are often studied for their potential therapeutic applications. This compound, with its unique ethoxy and methoxy substituents, may exhibit distinct chemical and biological properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 7-Ethoxy-6-methoxyquinazoline-2,4(1H,3H)-dione typically involves the following steps:

    Starting Materials: The synthesis may begin with commercially available starting materials such as 2-aminobenzoic acid derivatives.

    Formation of Quinazoline Ring: The quinazoline ring can be formed through cyclization reactions involving appropriate reagents and catalysts.

    Introduction of Ethoxy and Methoxy Groups: The ethoxy and methoxy groups can be introduced through etherification reactions using ethyl and methyl halides, respectively.

Industrial Production Methods

Industrial production methods for such compounds often involve optimization of reaction conditions to maximize yield and purity. This may include:

    Catalysts: Use of specific catalysts to enhance reaction rates.

    Solvents: Selection of suitable solvents to facilitate reactions.

    Temperature and Pressure: Control of temperature and pressure to optimize reaction conditions.

Chemical Reactions Analysis

Types of Reactions

7-Ethoxy-6-methoxyquinazoline-2,4(1H,3H)-dione may undergo various chemical reactions, including:

    Oxidation: Conversion to quinazoline N-oxides using oxidizing agents.

    Reduction: Reduction of the quinazoline ring to form dihydroquinazoline derivatives.

    Substitution: Nucleophilic or electrophilic substitution reactions at the ethoxy or methoxy positions.

Common Reagents and Conditions

    Oxidizing Agents: Hydrogen peroxide, m-chloroperbenzoic acid.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Substitution Reagents: Halides, nucleophiles, electrophiles.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinazoline N-oxides, while reduction may produce dihydroquinazoline derivatives.

Scientific Research Applications

7-Ethoxy-6-methoxyquinazoline-2,4(1H,3H)-dione may have various scientific research applications, including:

    Chemistry: Study of its chemical properties and reactivity.

    Biology: Investigation of its biological activities, such as antimicrobial or anticancer properties.

    Medicine: Exploration of its potential as a therapeutic agent.

    Industry: Use as an intermediate in the synthesis of other compounds.

Mechanism of Action

The mechanism of action of 7-Ethoxy-6-methoxyquinazoline-2,4(1H,3H)-dione would depend on its specific biological targets. Generally, quinazoline derivatives may interact with enzymes, receptors, or other proteins, modulating their activity and leading to various biological effects. Detailed studies would be required to elucidate the exact molecular targets and pathways involved.

Comparison with Similar Compounds

Similar Compounds

    6-Methoxyquinazoline-2,4(1H,3H)-dione: Lacks the ethoxy group.

    7-Ethoxyquinazoline-2,4(1H,3H)-dione: Lacks the methoxy group.

    Quinazoline-2,4(1H,3H)-dione: Lacks both ethoxy and methoxy groups.

Uniqueness

7-Ethoxy-6-methoxyquinazoline-2,4(1H,3H)-dione is unique due to the presence of both ethoxy and methoxy groups, which may confer distinct chemical and biological properties compared to its analogs.

Properties

CAS No.

62484-17-7

Molecular Formula

C11H12N2O4

Molecular Weight

236.22 g/mol

IUPAC Name

7-ethoxy-6-methoxy-1H-quinazoline-2,4-dione

InChI

InChI=1S/C11H12N2O4/c1-3-17-9-5-7-6(4-8(9)16-2)10(14)13-11(15)12-7/h4-5H,3H2,1-2H3,(H2,12,13,14,15)

InChI Key

KQUBCUAHKKEJGX-UHFFFAOYSA-N

Canonical SMILES

CCOC1=C(C=C2C(=C1)NC(=O)NC2=O)OC

Origin of Product

United States

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